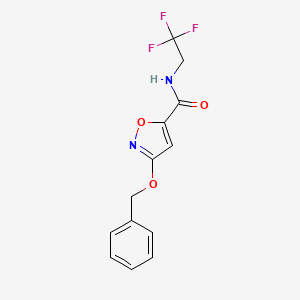

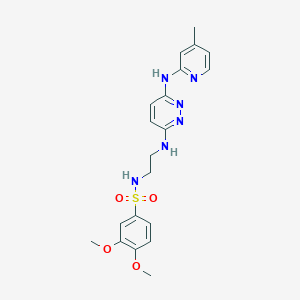

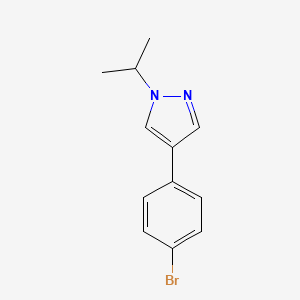

2-Chloro-1-(1,1-dioxo-3-phenyl-1,4-thiazinan-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Chloro-1-(1,1-dioxo-3-phenyl-1,4-thiazinan-4-yl)ethanone” is a complex organic molecule. It contains a 1,4-thiazinan-4-yl ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and conditions. The presence of a 1,4-thiazinan-4-yl ring and a chloro group suggests that it could participate in various organic reactions .Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis

Research by Kamila et al. (2012) highlights the microwave-assisted Hantzsch thiazole synthesis involving 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, showcasing a method for generating N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. This process demonstrates the compound's utility in synthesizing complex thiazole derivatives efficiently (Kamila, Mendoza, & Biehl, 2012).

Antitumor Activities

Mahmoud et al. (2021) discussed the synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. Starting with 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, the study explores a one-pot, three-component reaction for creating derivatives with promising bioactivities against MCF-7 tumor cells, illustrating the compound's application in medicinal chemistry (Mahmoud et al., 2021).

Novel Synthesis Approaches

Walter (1994) details a novel approach to 2,2‐Disubstituted 1,2‐Dihydro‐4‐phenylquinolines, utilizing 2-(1-phenylvinyl)aniline and related compounds in conjunction with acetophenone derivatives. This study offers insights into innovative methods for generating structurally complex quinolines, reflecting the chemical versatility of related chloro-ethanone compounds (Walter, 1994).

Antimicrobial and Antioxidant Properties

Patel et al. (2011) synthesized derivatives of 2-methyl-5-nitro-N-(4-(3-(2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide, demonstrating their antimicrobial activity. This research indicates the compound's potential in developing new antimicrobial agents, showcasing its role in addressing resistant microbial strains (Patel, Nimavat, Vyas, & Patel, 2011).

Enantioselective Synthesis for Drug Intermediates

Miao et al. (2019) explored the biotransformation capabilities of an Acinetobacter sp. strain for the enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate for the antifungal agent Miconazole. This study highlights the application of microbial biocatalysis in producing high-value chiral intermediates for pharmaceuticals, showcasing a novel method for the green synthesis of drug precursors (Miao, Liu, He, & Wang, 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-chloro-1-(1,1-dioxo-3-phenyl-1,4-thiazinan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c13-8-12(15)14-6-7-18(16,17)9-11(14)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKSSXWIHKGINJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1C(=O)CCl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(1,1-dioxo-3-phenyl-1,4-thiazinan-4-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2539554.png)

![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2539565.png)

![1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one](/img/structure/B2539569.png)

![8-(4-Bromophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2539571.png)